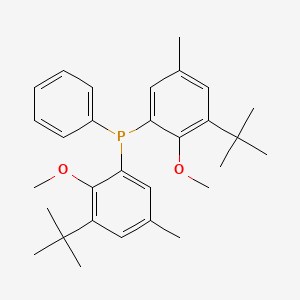
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of two 3-tert-butyl-2-methoxy-5-methylphenyl groups and one phenyl group attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route . This method is favored due to its convenience and efficiency in producing the desired phosphine compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction makes it suitable for industrial applications, ensuring consistent and high-yield production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or modifier in biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved include transition metal complexes and catalytic cycles in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but with different substituents on the phenyl rings.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Another tertiary phosphine with distinct substituents.
Uniqueness
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is unique due to its specific combination of tert-butyl, methoxy, and methyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
917614-25-6 |
|---|---|
Molekularformel |
C30H39O2P |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
bis(3-tert-butyl-2-methoxy-5-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H39O2P/c1-20-16-23(29(3,4)5)27(31-9)25(18-20)33(22-14-12-11-13-15-22)26-19-21(2)17-24(28(26)32-10)30(6,7)8/h11-19H,1-10H3 |
InChI-Schlüssel |
ITMLZDHPRCTZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3OC)C(C)(C)C)C)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


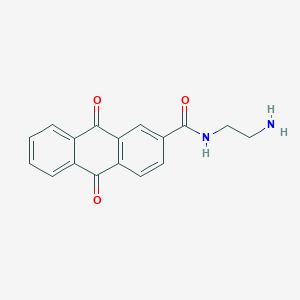
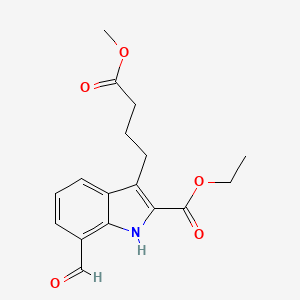
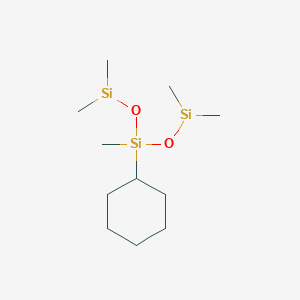
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

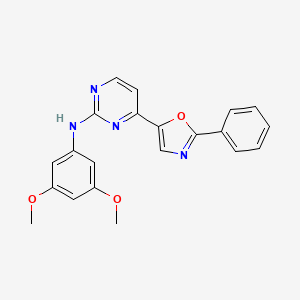
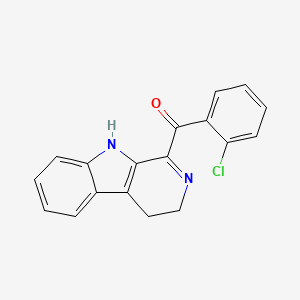
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
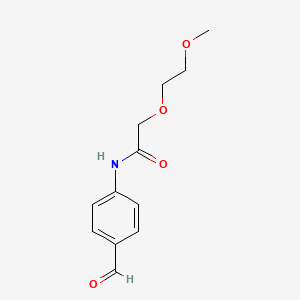
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)



